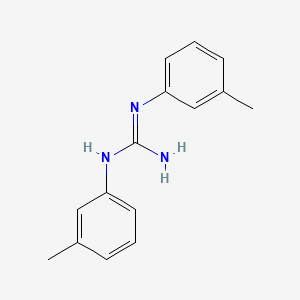
N,N''-Di-m-tolyl-guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’'-Di-m-tolyl-guanidine is a chemical compound with the molecular formula C15H17N3. It is a member of the guanidine family, which is characterized by the presence of a functional group with the formula (R1R2N)(R3R4N)C=N-R5. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N’‘-Di-m-tolyl-guanidine can be synthesized through a variety of methods. One common approach involves the reaction of N-chlorophthalimide, isocyanides, and amines via N-phthaloyl-guanidines. This one-pot synthesis method provides a straightforward and efficient way to produce diverse guanidines with yields up to 81% . Another method involves the use of cheap materials to synthesize N,N’'-di-o-tolyl guanidine, which has been reported to be an excellent inhibitor for delaying copper corrosion .
Industrial Production Methods: Industrial production of N,N’'-Di-m-tolyl-guanidine typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of electrochemical measurements, such as PDP, EFM, and EIS spectroscopy, helps in monitoring the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: N,N’'-Di-m-tolyl-guanidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of nitrogen atoms and methyl groups in the compound.
Common Reagents and Conditions: Common reagents used in the reactions of N,N’'-Di-m-tolyl-guanidine include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed: The major products formed from the reactions of N,N’'-Di-m-tolyl-guanidine depend on the type of reaction. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted guanidines.
Scientific Research Applications
N,N’'-Di-m-tolyl-guanidine has a wide range of scientific research applications. It is used as a corrosion inhibitor for copper, with an efficiency higher than 98% in acidic solutions . This compound also has submicromolar affinities for PCP receptors, blocks NMDA-receptor-coupled cation channels, and exhibits neuroprotective properties in in vitro neuroprotection models . Additionally, it is used in medicinal chemistry and as a valuable scaffold in organocatalysis .
Mechanism of Action
The mechanism of action of N,N’'-Di-m-tolyl-guanidine involves its interaction with molecular targets and pathways. For instance, as a corrosion inhibitor, it adsorbs onto the copper surface via chemical adsorption, forming a protective layer that impedes the dissolution of copper in acidic solutions . In biological systems, it interacts with PCP receptors and NMDA-receptor-coupled cation channels, contributing to its neuroprotective effects .
Comparison with Similar Compounds
- N,N’'-Di-o-tolyl-guanidine
- N,N’'-Di-(o-ethylphenyl)-guanidine
- N,N’'-Di-(m-ethylphenyl)-guanidine
- N,N’'-Di-(o-iodophenyl)-guanidine
Comparison: N,N’‘-Di-m-tolyl-guanidine is unique due to its specific molecular structure, which includes two methyl groups and three nitrogen atoms. This structure contributes to its high efficiency as a corrosion inhibitor and its neuroprotective properties. Compared to similar compounds, N,N’'-Di-m-tolyl-guanidine exhibits higher affinities for PCP receptors and better performance in corrosion inhibition .
Properties
CAS No. |
51131-78-3 |
|---|---|
Molecular Formula |
C15H17N3 |
Molecular Weight |
239.32 g/mol |
IUPAC Name |
1,2-bis(3-methylphenyl)guanidine |
InChI |
InChI=1S/C15H17N3/c1-11-5-3-7-13(9-11)17-15(16)18-14-8-4-6-12(2)10-14/h3-10H,1-2H3,(H3,16,17,18) |
InChI Key |
RIAXXCQKICATHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=NC2=CC=CC(=C2)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


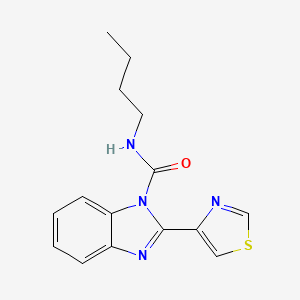
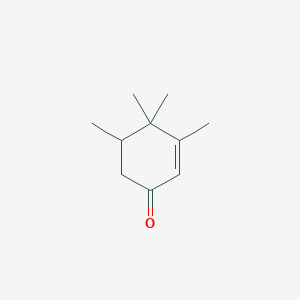
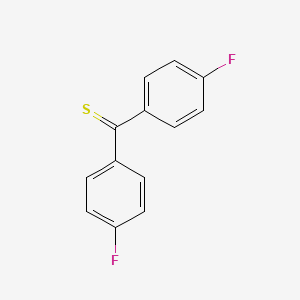
![3-[[4-[3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-1-YL]phenyl]sulfonyl]-N-[2-(dimethylamino)ethyl]-propanamide](/img/structure/B14654103.png)
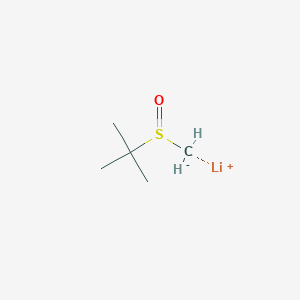

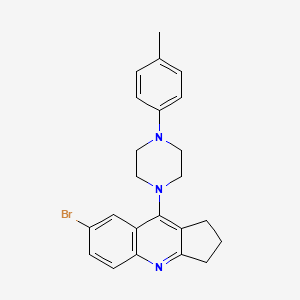
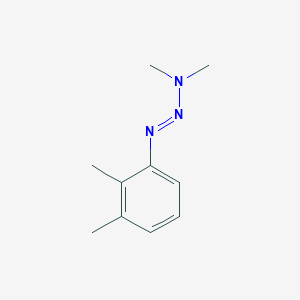
![N-[2-(3,6-Dihydro-2H-pyridin-1-YL)-2-methyl-propylidene]hydroxylamine](/img/structure/B14654141.png)
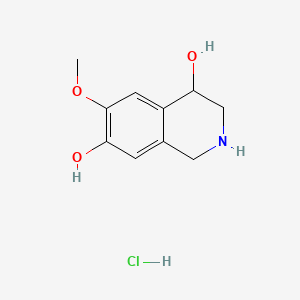
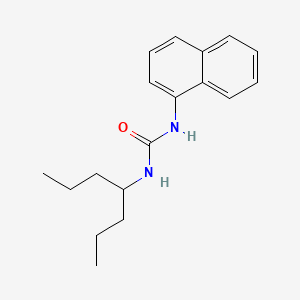
![Bicyclo[4.2.0]octa-1,3,5-triene-7,8-diyl diacetate](/img/structure/B14654154.png)
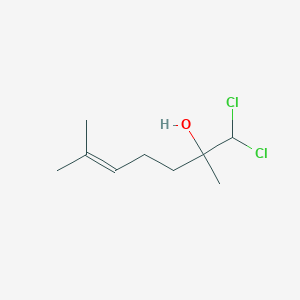
![2,4,6-Tris[(benzylsulfanyl)methyl]phenol](/img/structure/B14654177.png)
